molecular formula C17H20Cl2NO4P B14702704 N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester CAS No. 25076-51-1

N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester

Cat. No.: B14702704
CAS No.: 25076-51-1
M. Wt: 404.2 g/mol
InChI Key: DPOZMHHDYWIREP-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester is a chemical compound with the molecular formula C10H15Cl2N2O2P. It is known for its unique structure, which includes both chloroethyl and phosphoramidic acid groups, making it a compound of interest in various scientific fields.

Preparation Methods

The synthesis of N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester typically involves the reaction of diethanolamine with thionyl chloride to form N,N-bis(2-chloroethyl)amine hydrochloride. This intermediate is then condensed with phosphoryl chloride to produce the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, phosphoryl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidic acid derivatives.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and enzyme mechanisms.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

N,N-Bis(2-chloroethyl)phosphoramidic acid o-methoxyphenyl phenyl ester can be compared with similar compounds such as:

The unique combination of chloroethyl and phosphoramidic acid groups in this compound makes it particularly valuable in research and industrial applications.

Properties

CAS No.

25076-51-1

Molecular Formula

C17H20Cl2NO4P

Molecular Weight

404.2 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-[(2-methoxyphenoxy)-phenoxyphosphoryl]ethanamine

InChI

InChI=1S/C17H20Cl2NO4P/c1-22-16-9-5-6-10-17(16)24-25(21,20(13-11-18)14-12-19)23-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3

InChI Key

DPOZMHHDYWIREP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OP(=O)(N(CCCl)CCCl)OC2=CC=CC=C2

Origin of Product

United States

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